![molecular formula C16H16N4 B5104320 5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine](/img/structure/B5104320.png)
5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine
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Overview
Description
5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group, a methyl group, and a phenyl group bearing a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 3-(1H-pyrazol-5-yl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects[5][5].
Comparison with Similar Compounds
Similar Compounds
5-ethyl-2-methyl-4-phenylpyrimidine: Lacks the pyrazole moiety, which may result in different biological activities.
4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine: Lacks the ethyl and methyl groups, potentially affecting its reactivity and binding properties.
5-ethyl-2-methyl-4-[3-(1H-imidazol-5-yl)phenyl]pyrimidine: Contains an imidazole ring instead of a pyrazole ring, which could lead to different pharmacological profiles.
Uniqueness
The presence of both the pyrazole and pyrimidine rings in 5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine makes it unique compared to other similar compounds. This dual-ring system can enhance its binding affinity and specificity towards certain biological targets, making it a valuable scaffold in drug discovery .
Properties
IUPAC Name |
5-ethyl-2-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c1-3-12-10-17-11(2)19-16(12)14-6-4-5-13(9-14)15-7-8-18-20-15/h4-10H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XANQRLSVOICARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1C2=CC=CC(=C2)C3=CC=NN3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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